5-Ethynylindoline hydrochloride
Overview
Description
5-Ethynylindoline hydrochloride, also known as 5-EIH, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indoline family and is a non-toxic, water-soluble compound with a variety of biochemical and physiological effects. In
Scientific Research Applications
Cancer Treatment
Indole derivatives, including 5-Ethynylindoline hydrochloride, have been increasingly recognized for their potential in treating cancer cells. Research has shown that these compounds can exhibit various biologically vital properties that may inhibit the growth of cancerous cells or induce apoptosis .
Antimicrobial Activity
The structure of indole derivatives lends itself to antimicrobial properties. Studies have indicated that these compounds can be effective against a range of microbes, offering potential applications in the development of new antibiotics or antifungal agents .
Treatment of Disorders
Indoles have been investigated for their efficacy in treating different types of disorders in the human body, including neurological disorders. The specific mechanisms by which 5-Ethynylindoline hydrochloride may contribute to these treatments are an active area of research .
Anti-Hepatic Activities
Research has explored the use of indole derivatives for anti-hepatic activities, potentially offering therapeutic benefits for liver-related diseases. The modification of indole structures, such as with 5-Ethynylindoline hydrochloride, is key to enhancing their biological activity .
Cardiovascular Disease Treatment
Indoline-containing drugs have shown promise in treating cardiovascular diseases. The pharmacological effects of these compounds on heart health and blood circulation are being studied to develop new treatments .
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic effects of indole derivatives make them candidates for pain relief and the treatment of inflammatory conditions. The specific applications of 5-Ethynylindoline hydrochloride in this field are under investigation .
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The mode of action of indole derivatives can also vary greatly. Some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole is an important heterocyclic system that provides the skeleton to many natural and synthetic compounds. It’s known to undergo electrophilic substitution due to excessive π-electrons delocalization . The specific biochemical pathways affected by “5-Ethynylindoline hydrochloride” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “5-Ethynylindoline hydrochloride” would depend on its specific targets and mode of action. For instance, some indole derivatives have been found to inhibit the growth of certain viruses or cancer cells .
properties
IUPAC Name |
5-ethynyl-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h1,3-4,7,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXVAFRWVLICOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynylindoline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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